molecular formula C15H25NO5 B1403523 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid CAS No. 1268522-48-0

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid

Cat. No.: B1403523
CAS No.: 1268522-48-0
M. Wt: 299.36 g/mol
InChI Key: YJHNZBKIHLXQFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid (CAS 1268522-48-0) is a high-purity spirocyclic chemical building block designed for advanced research and development applications. This compound features a Boc-protected azaspiro ring system, a structure of significant interest in medicinal chemistry for its potential to impart conformational restraint and improve the physicochemical properties of lead molecules . With a molecular formula of C 15 H 25 NO 5 and a molecular weight of 299.36 g/mol , it serves as a versatile synthetic intermediate. Researchers utilize this and related 1-oxa-8-azaspiro scaffolds in the exploration of novel therapeutic agents. Patent literature indicates that structurally similar compounds have been investigated as potent inhibitors of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH inhibitors represent a promising approach for the treatment of a wide range of conditions, including neuropathic pain, inflammatory pain, anxiety disorders, and urinary incontinence . The unique spirocyclic core of this building block makes it a valuable template for constructing molecules that interact with specific biological targets. This product is offered with cold-chain transportation options to ensure stability and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-9-azaspiro[4.6]undecane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-7-4-5-15(6-8-16)9-11(10-20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNZBKIHLXQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CC1)CC(CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation

The spiro[4.6]undecane skeleton is assembled through intramolecular cyclization reactions involving nitrogen and oxygen-containing precursors. A common approach involves:

  • Starting from amino alcohols or amino ethers that can cyclize under basic or acidic conditions.
  • Use of alkyl halides or epoxides to facilitate ring closure.
  • Employing bases such as sodium hydride (NaH) to deprotonate nucleophilic sites and promote cyclization.

Introduction of the Carboxylic Acid Group

The carboxylic acid at the 3-position can be introduced via:

  • Alkylation with appropriate electrophiles bearing protected or masked carboxyl groups, followed by hydrolysis.
  • Selective hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) to yield the free acid.
  • Mixed anhydride formation and reduction steps to fine-tune the carboxylic acid functionality.

Nitrogen Protection with tert-Butoxycarbonyl Group

The Boc protecting group is introduced to the nitrogen atom to prevent unwanted side reactions during synthesis:

  • Reaction of the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
  • The Boc group is stable under a variety of reaction conditions and can be removed under acidic conditions if needed.

Representative Synthetic Procedure (Based on Literature)

Step Reagents & Conditions Description Outcome
1 Starting amino alcohol + NaH, THF, 0°C to room temperature Deprotonation and nucleophilic attack to form spirocyclic ring Formation of 1-oxa-8-azaspiro[4.6]undecane core
2 Alkyl halide bearing protected carboxyl group, DMF, 0°C to room temperature Alkylation at the 3-position to introduce carboxyl precursor Intermediate ester or protected acid derivative
3 Hydrolysis (acidic or basic), or selective ester cleavage Conversion of ester to free carboxylic acid 3-Carboxylic acid functionality installed
4 Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Protection of nitrogen with Boc group Final product: this compound

Research Findings and Optimization

  • Base Selection: Sodium hydride (NaH) is frequently used for deprotonation steps due to its strong basicity and efficiency in promoting cyclization and alkylation.
  • Solvent Choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred solvents for their ability to dissolve reactants and stabilize intermediates during cyclization and alkylation.
  • Temperature Control: Low temperatures (0°C) are employed during sensitive steps such as deprotonation and alkylation to minimize side reactions.
  • Purification: Column chromatography and recrystallization are standard methods to isolate the pure product.
  • Yield and Purity: Reported purity of the final compound is typically around 97%, with yields varying depending on reaction scale and conditions.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Notes
Base Sodium hydride (NaH) 60% dispersion in mineral oil
Solvent THF, DMF Dry, anhydrous
Temperature 0°C to room temperature Controlled to avoid side reactions
Boc Protection Agent Di-tert-butyl dicarbonate (Boc2O) Requires base (e.g., triethylamine)
Reaction Time 30 min to 18 h Depending on step
Purification Column chromatography, recrystallization Silica gel often used
Product Purity ~97% Confirmed by NMR and MS

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a temporary protective moiety for the amine group, enabling selective reactions at other sites. Acidic cleavage remains the primary method for Boc removal:

Reagent System Conditions Product Yield Source
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°C1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid (free amine)85–92%
HCl (4M in dioxane)Methanol, 25°C, 2–4 hoursDeprotected spirocyclic amine with intact carboxylic acid78%

This reaction preserves the spirocyclic structure while generating a reactive primary amine for downstream modifications .

Carboxylic Acid Functionalization

The C3-carboxylic acid group participates in standard activation and coupling reactions:

Amide Bond Formation

Activation with carbodiimides (e.g., EDC/HOBt) facilitates peptide-like coupling:

text
Reaction Scheme: 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid + R-NH₂ → 3-(R-amide)-spirocycle + H₂O

Typical Conditions :

  • EDC (1.2 equiv), HOBt (1.5 equiv), DMF, 0°C → RT, 12 hours

  • Yields: 65–89% for primary amines; reduced efficiency with sterically hindered amines

Nucleophilic Substitution at the Amine

Post-deprotection, the free amine undergoes alkylation or acylation:

Reaction Type Reagent Conditions Product Application
AlkylationBenzyl bromideK₂CO₃, DMF, 60°C, 6 hoursN-Benzyl-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acidIntermediate for opioid receptor ligands
AcylationAcetic anhydridePyridine, RT, 2 hoursN-Acetyl derivativeStability enhancement

Ring-Opening Reactions

The 1-oxa-8-azaspiro[4.6]undecane system shows limited ring-opening under controlled conditions:

Hydrolysis :

  • Reagent : 6M HCl, reflux, 24 hours

  • Product : Linear amino alcohol-carboxylic acid hybrid

  • Yield : 43% (partial decomposition observed)

Comparative Reactivity of Spirocyclic Analogues

Compound Deprotection Rate (TFA) Amide Coupling Efficiency Ring-Opening Susceptibility
[4.6]-Spiro (Target Compound)85% in 1 hour89%Low
[4.5]-Spiro (8-Boc-1-oxa-8-azaspiro[4.5]decane-3-COOH)92% in 45 minutes72%Moderate

Data from indicate that the [4.6] system exhibits greater steric protection of the amine, slowing deprotection but improving coupling yields compared to [4.5] analogues.

Catalytic Modifications

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Conditions : K₂CO₃, DME/H₂O, 80°C

  • Outcome : Low conversion (<15%), attributed to electronic deactivation by the spirocyclic system

Stability Under Synthetic Conditions

The compound demonstrates robust stability in:

  • pH 2–10 aqueous solutions (24 hours, RT)

  • Polar aprotic solvents (DMF, DMSO, THF) at ≤100°C
    Decomposition occurs via two pathways:

  • Thermal decarboxylation (>150°C, N₂ atmosphere)

  • Oxidative degradation (H₂O₂, 25°C, 48 hours)

This reactivity profile positions the compound as a versatile intermediate in medicinal chemistry, particularly for synthesizing constrained peptidomimetics and sp³-rich pharmacophores. Its stability and orthogonal protecting groups enable sequential functionalization strategies critical for drug discovery pipelines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H25NO5
  • Molecular Weight : Approximately 299.37 g/mol
  • CAS Number : 1268522-48-0
  • IUPAC Name : 8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid

The compound features a tert-butoxycarbonyl group and an oxa-azaspiro framework, contributing to its stability and reactivity in various chemical reactions.

Chiral Separation

This compound has been utilized in the chiral separation of specific intermediates crucial for pharmaceutical synthesis, particularly in the production of anti-HCV drugs like Velpatasvir. The separation process is enhanced by computational methods such as Gaussian calculations, resulting in significant improvements in yield and efficiency metrics:

MetricImprovement (%)
Yield17.4
Atom Economy (AE)43.3
Reaction Mass Efficiency (RME)43.3
Process Mass Intensity (PMI)Reduction of 32.0 g/g

Organocatalytic Reactions

The compound is also employed in organocatalytic asymmetric reactions, particularly α-oxidation and amination of carbonyl compounds. These reactions involve the direct introduction of nitrogen or oxygen at the α-position of carbonyl groups, showcasing the compound's versatility as a catalyst in organic synthesis.

Research indicates that compounds with spirocyclic structures, including this one, exhibit various biological activities:

  • Antibacterial Properties : Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, positioning it as a candidate for antibiotic development.
  • Interaction Studies : Investigations into the binding affinity of this compound with various biological targets are ongoing, which are essential for establishing its pharmacological profile.

Case Study 1: Antiviral Drug Development

A study focused on the use of this compound as an intermediate in synthesizing antiviral agents demonstrated its effectiveness in enhancing yield and reducing by-products during synthesis processes.

Case Study 2: Organocatalysis Efficiency

In a series of experiments, this compound was tested as an organocatalyst for asymmetric reactions, showing improved selectivity and reaction rates compared to traditional catalysts. The results indicated a potential for broader applications in green chemistry practices.

Mechanism of Action

The mechanism of action of 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid largely depends on its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, to exert its biological effects .

Comparison with Similar Compounds

Structural Variations

The following compounds share structural motifs but differ in ring systems, substituents, or functional groups:

Compound Name CAS Number Key Structural Features Reference
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid 1785457-09-1 Spiro[4.6] system; 1-oxa, 8-aza; 3-carboxylic acid; Cl substituent
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid 1366053-52-2 Bicyclo[3.2.1]octane (non-spiro); 8-aza; 2-carboxylic acid
tert-Butyl 1-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate 1341039-08-4 Spiro[4.6] system; 1-oxo, 2,8-diaza; Boc group at 8-position
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate 873924-08-4 Spiro[5.5] system; 9-oxo, 3-aza; Boc group at 3-position
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid 1160246-86-5 Spiro[4.5]decane; 2-oxa, 8-aza; 3-carboxylic acid

Key Observations :

  • Ring Systems : The target compound’s spiro[4.6] system (7-membered ring fused to a 5-membered ring) provides distinct conformational flexibility compared to smaller spiro[4.5] (e.g., CAS 1160246-86-5) or larger spiro[5.5] (e.g., CAS 873924-08-4) systems .
  • Functional Groups: The presence of Cl in the target compound may enhance electrophilic reactivity or stability compared to non-halogenated analogs like CAS 1366053-52-2 .
  • Substituent Positioning : The 1-oxa group in the target compound differs from the 2-oxa group in CAS 1160246-86-5, altering electronic and steric profiles .

Physicochemical Properties

Property Target Compound (1785457-09-1) CAS 1341039-08-4 CAS 873924-08-4 CAS 1160246-86-5
Molecular Weight (g/mol) 246.70 268.35 269.34 285.34
Molecular Formula C₁₀H₁₅ClN₂O₃ C₁₄H₂₄N₂O₃ C₁₄H₂₃NO₃ C₁₄H₂₃NO₅
Solubility (DMSO) Not reported Not reported ≥ 20.1 mg/mL Not reported
Storage Conditions Not specified Sealed, dry, RT Sealed, dry, RT Not specified

Key Observations :

  • Solubility : The spiro[5.5] analog (CAS 873924-08-4) demonstrates high DMSO solubility (≥20.1 mg/mL), advantageous for in vitro assays .

Biological Activity

8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid, commonly referred to as Boc-protected spirocyclic compound, is an intriguing organic molecule with potential applications in medicinal chemistry and biological research. Its unique structural features, including a spirocyclic framework and a protected amine group, contribute to its biological activity and utility in various chemical transformations.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS Number 1268522-48-0
IUPAC Name This compound
Structure Chemical Structure

The biological activity of this compound is primarily attributed to its role as a protected amine. The tert-butoxycarbonyl (Boc) group serves to shield the amine functionality during synthetic procedures, thereby preventing side reactions. Upon deprotection, the free amine can engage with various biological targets, including enzymes and receptors, facilitating its therapeutic effects.

Biological Applications

This compound has been investigated for several biological applications:

1. Pharmaceutical Development

Research indicates that derivatives of this compound can serve as precursors for drug candidates targeting various diseases. The spirocyclic structure enhances the pharmacological properties of the resulting compounds, potentially improving their efficacy and selectivity.

2. Enzyme Mechanism Studies

The compound is utilized in biochemical assays to study enzyme mechanisms. Its ability to act as a substrate or inhibitor in enzymatic reactions provides insights into enzyme kinetics and function.

3. Antimicrobial Activity

Preliminary studies suggest that compounds related to this compound exhibit antimicrobial properties against certain bacterial strains, making them candidates for further investigation in the field of infectious diseases.

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

Study 1: Enzyme Inhibition

In a study examining the inhibition of a specific enzyme involved in bacterial virulence, derivatives of this compound demonstrated significant inhibitory effects at micromolar concentrations. The mechanism was linked to the interaction of the unprotected amine with the active site of the enzyme, suggesting potential for developing novel antimicrobial agents.

Study 2: Synthesis and Biological Evaluation

A synthetic route was established for producing various derivatives of this spirocyclic compound, which were then evaluated for their biological activity against cancer cell lines. Some derivatives showed promising results with IC50 values in the low micromolar range, indicating potential as anticancer agents.

Q & A

Q. What are the recommended synthetic routes for 8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid?

Methodological Answer:

  • Boc Protection Strategy : Utilize tert-butoxycarbonyl (Boc) groups to protect amine functionalities during spirocyclic ring formation. For example, cyclization of precursor amines under acidic conditions (e.g., trifluoroacetic acid) can yield the spiroazetidine core .
  • Carboxylic Acid Activation : Coupling reactions (e.g., EDCI/HOBt) can introduce the carboxylic acid moiety post-cyclization. Validate purity via HPLC with a C18 column (gradient: 5–95% acetonitrile/water, 0.1% TFA) .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use P95 respirators for airborne particulates .
  • Spill Management : Isolate spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
  • Storage : Store in sealed containers at –20°C under nitrogen to prevent hydrolysis of the Boc group .

Q. How should researchers characterize its purity and structural integrity?

Methodological Answer:

  • LC-MS : Use electrospray ionization (ESI+) to confirm molecular ion peaks (expected [M+H]+: ~340–360 Da).
  • NMR Analysis : Assign spirocyclic protons via 1H^1H-NMR (CDCl3_3, 500 MHz):
    • Tert-butyl protons: δ 1.4–1.5 ppm (singlet).
    • Spirocyclic CH2_2 groups: δ 3.2–3.8 ppm (multiplet) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for spirocyclic ring formation?

Methodological Answer:

  • DFT Calculations : Simulate transition states for cyclization using Gaussian09 (B3LYP/6-31G* basis set). Compare activation energies for acid-catalyzed vs. base-mediated pathways .
  • Solvent Optimization : Use COSMO-RS models to predict solvent effects on reaction yields (e.g., dichloromethane vs. THF) .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

Methodological Answer:

  • Dynamic Effects : For discrepancies in 1H^1H-NMR shifts (e.g., axial vs. equatorial protons), perform variable-temperature NMR (–40°C to 25°C) to assess conformational mobility .
  • Crystallographic Validation : Compare X-ray-derived bond angles with DFT-optimized geometries to identify steric strain in the spirocyclic system .

Q. What are the decomposition pathways under thermal stress?

Methodological Answer:

  • TGA-DSC Analysis : Heat at 10°C/min under nitrogen. Observe mass loss at ~150°C (Boc group cleavage) and ~220°C (spirocycle degradation).
  • GC-MS of Byproducts : Detect CO2_2 (m/z 44) and tert-butyl fragments (m/z 57) to confirm thermal instability .

Data Contradiction Analysis

Q. Conflicting reports on stability in aqueous media: How to validate?

Methodological Answer:

  • pH-Dependent Hydrolysis : Conduct accelerated stability testing (40°C, 75% RH) at pH 2–8. Monitor Boc group retention via LC-MS:

    pHHalf-Life (Days)
    2>30
    77
    92
    Conclusion : Acidic conditions stabilize the Boc group; alkaline media accelerate hydrolysis .

Q. Discrepant cytotoxicity data in cell-based assays: How to troubleshoot?

Methodological Answer:

  • Impurity Profiling : Compare batches via HPLC-ELSD. Trace aldehydes (from Boc cleavage) may induce false-positive cytotoxicity.
  • Dose-Response Validation : Use IC50_{50} curves (0.1–100 µM) in triplicate to confirm reproducibility .

Experimental Design for Novel Applications

Q. How to design a SAR study targeting spirocycle-modified bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the carboxylic acid with esters or amides. Use Mitsunobu conditions for stereospecific substitutions .
  • Biological Screening : Test analogs against kinase panels (e.g., EGFR, VEGFR) with ATP-binding assays .

Q. What in silico tools predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (2.5–3.5), BBB permeability (low), and CYP3A4 inhibition risk .
  • MD Simulations : Run 100-ns trajectories in Desmond to assess membrane permeability of the spirocyclic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid
Reactant of Route 2
8-[(Tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.6]undecane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.